molecular formula C26H24ClN5O2 B14970708 5-chloro-2-methoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide

5-chloro-2-methoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide

Cat. No.: B14970708
M. Wt: 474.0 g/mol
InChI Key: CCAIVMQFXUEKEC-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide typically involves multiple steps, including the formation of the benzamide core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Benzamide Core: This step often involves the reaction of 5-chloro-2-methoxybenzoic acid with an amine derivative under appropriate conditions to form the benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

5-chloro-2-methoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H24ClN5O2

Molecular Weight

474.0 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzamide

InChI

InChI=1S/C26H24ClN5O2/c1-16-4-7-19(8-5-16)29-24-14-17(2)28-26(32-24)31-21-11-9-20(10-12-21)30-25(33)22-15-18(27)6-13-23(22)34-3/h4-15H,1-3H3,(H,30,33)(H2,28,29,31,32)

InChI Key

CCAIVMQFXUEKEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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